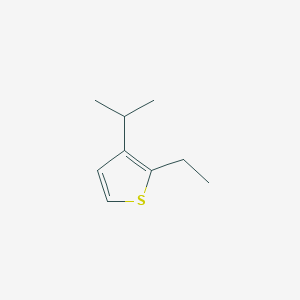

Thiophene, 2-ethyl-3-isopropyl

Description

Contextualization within Heterocyclic Chemistry

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. wikipedia.orgderpharmachemica.com Its derivatives are integral to numerous applications, from pharmaceuticals to materials science. wikipedia.orgmdpi.com The thiophene nucleus is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in biologically active compounds without loss of activity, a principle leveraged in drug design. wikipedia.org The study of thiophenes, therefore, provides a rich field for chemical synthesis and application-driven research. espublisher.com

Specific Focus on 2-ethyl-3-isopropylthiophene and 2,3-Disubstituted Thiophene Architectures

The compound 2-ethyl-3-isopropylthiophene belongs to the class of 2,3-disubstituted thiophenes. This substitution pattern is of particular interest as it creates a specific steric and electronic environment on the thiophene ring. The synthesis of 2,3-disubstituted thiophenes has been an active area of research, with various methodologies developed to achieve regioselective substitution. metu.edu.tracs.orgresearchgate.net These methods often involve multi-step syntheses, starting from acyclic precursors or by functionalizing the thiophene ring. mdpi.com The development of efficient synthetic routes is crucial for exploring the potential applications of this class of compounds. metu.edu.trresearchgate.net

Overview of Academic Research Scope for Thiophene, 2-ethyl-3-isopropyl-

Direct academic research focusing exclusively on 2-ethyl-3-isopropylthiophene is limited. However, its structural motif is relevant to broader studies on disubstituted thiophenes. Research in this area often investigates the synthesis, characterization, and potential applications of these molecules in fields like organic electronics and medicinal chemistry. For instance, the development of new synthetic methods for 2,3-disubstituted thiophenes is a continuing effort in organic chemistry. acs.orgresearchgate.net While specific findings for 2-ethyl-3-isopropylthiophene are not extensively documented, its properties can be inferred from the general characteristics of similar 2,3-dialkylthiophenes.

Properties of 2-ethyl-3-isopropylthiophene

While detailed experimental data for 2-ethyl-3-isopropylthiophene is not widely available, its basic properties can be predicted based on its structure and comparison with similar compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C9H14S |

| Molecular Weight | 154.27 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of similar alkylated thiophenes |

| Solubility | Expected to be soluble in organic solvents and insoluble in water |

Research Findings on 2,3-Disubstituted Thiophenes

Research on 2,3-disubstituted thiophenes has yielded several key findings that provide context for understanding compounds like 2-ethyl-3-isopropylthiophene:

Synthesis: A variety of synthetic strategies have been developed to access 2,3-disubstituted thiophenes. These include the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with acetylenic compounds, and palladium-catalyzed cross-coupling reactions. derpharmachemica.comacs.orgrsc.org Metal-free heterocyclization of alkynones with 2-mercaptoacetaldehyde also provides a concise route to these structures. researchgate.net

Reactivity: The substitution pattern in 2,3-disubstituted thiophenes influences their reactivity in further chemical transformations. The presence of two adjacent substituents can direct subsequent reactions to other positions on the thiophene ring due to steric hindrance and electronic effects.

Applications: 2,3-Disubstituted thiophenes are valuable building blocks for more complex molecules. They have been incorporated into the structure of organic semiconductor materials and are of interest for the development of new pharmaceuticals. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

147871-80-5 |

|---|---|

Molecular Formula |

C9H14S |

Molecular Weight |

154.27 g/mol |

IUPAC Name |

2-ethyl-3-propan-2-ylthiophene |

InChI |

InChI=1S/C9H14S/c1-4-9-8(7(2)3)5-6-10-9/h5-7H,4H2,1-3H3 |

InChI Key |

HXRWZSPVRGLMOF-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CS1)C(C)C |

Canonical SMILES |

CCC1=C(C=CS1)C(C)C |

Synonyms |

Thiophene, 2-ethyl-3-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Disubstituted Thiophenes, Including Thiophene, 2 Ethyl 3 Isopropyl

Direct Ring Construction Approaches

The direct formation of the thiophene (B33073) ring from acyclic precursors represents one of the most powerful and atom-economical strategies for synthesizing substituted thiophenes. These methods involve the strategic assembly of carbon and sulfur atoms to build the heterocyclic core in a controlled manner.

Metal-Catalyzed Heterocyclization of Sulfur-Containing Alkynes

The metal-catalyzed cyclization of alkynes that contain a sulfur-based nucleophile is a highly effective method for the regioselective synthesis of thiophenes. wikipedia.org These reactions leverage the ability of transition metals to activate the alkyne's triple bond, facilitating an intramolecular attack by the sulfur atom. nih.gov

Palladium catalysts are particularly effective in promoting the cyclization of sulfur-containing alkynes. One notable example is the palladium iodide (PdI₂) catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. This reaction proceeds efficiently in the presence of potassium iodide (KI), which aids in the formation of the catalytically active PdI₄²⁻ species. nih.govwikipedia.org The process involves the activation of the triple bond by the palladium complex, followed by a 5-exo-dig intramolecular nucleophilic attack by the thiol group and subsequent protonolysis to yield the substituted thiophene. nih.gov

Another significant palladium-catalyzed method is the heterocyclodehydration of 1-mercapto-3-yn-2-ols. whiterose.ac.uk This reaction, also catalyzed by a PdI₂/KI system, converts readily available starting materials into the corresponding thiophenes in good to high yields. whiterose.ac.uk The reaction can be performed in conventional solvents like methanol (B129727) or in ionic liquids, which allows for the recycling of the catalyst system. whiterose.ac.uk

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | Ph | H | H | 2-(2-phenylethenyl)thiophene | 90 |

| 2 | Ph | Me | H | 4-methyl-2-(2-phenylethenyl)thiophene | 87 |

| 3 | Ph | Ph | H | 4-phenyl-2-(2-phenylethenyl)thiophene | 85 |

| 4 | n-Bu | H | H | 2-(hex-1-en-1-yl)thiophene | 84 |

| 5 | Ph | H | Me | 5-methyl-2-(2-phenylethenyl)thiophene | 88 |

Table 1: Palladium-Catalyzed Cycloisomerization of (Z)-2-en-4-yne-1-thiols to Substituted Thiophenes. wikipedia.org Reactions carried out under nitrogen using a substrate:KI:PdI₂ molar ratio of 100:2:1.

In the absence of a metal catalyst, the cyclization of sulfur-bearing alkynes can be induced by a base. These pathways provide a metal-free alternative for thiophene synthesis. A key strategy involves the conversion of 4-en-1-yn-3-yl acetates into (Z)-2-en-4-yne-1-thiolate derivatives. wikipedia.orgwikipedia.org This is achieved through a sequential allylic nucleophilic substitution with potassium thioacetate (B1230152) (KSAc), followed by a base-promoted deacylation. The resulting thiolate intermediate then undergoes a spontaneous 5-exo-dig cyclization and aromatization to furnish 2,4-disubstituted thiophenes. wikipedia.orgwikipedia.org The use of a base is crucial for both the deacylation step and the subsequent cyclization, offering a streamlined route to the thiophene core. nih.gov

Annulation and Cyclization Reactions

Annulation and cyclization strategies build the thiophene ring by forming two or more bonds in a single or sequential process, often involving the reaction of multiple components or intramolecular rearrangements of complex precursors.

Multi-component Anion Relay Chemistry (ARC) offers a sophisticated, one-pot approach for the synthesis of complex molecules, including 2,3-disubstituted thiophenes. pharmaguideline.comresearchgate.net The Type II ARC process utilizes a bifunctional "linchpin" molecule that possesses both an electrophilic and a latent nucleophilic site. pharmaguideline.comyoutube.com For thiophene synthesis, 2-(tert-butyldimethylsilyl)-3-formylthiophene serves as an effective linchpin. pharmaguideline.comresearchgate.net

The sequence begins with the addition of an external nucleophile, such as an organolithium reagent, to the electrophilic formyl group of the linchpin. pharmaguideline.com This generates an alkoxy anion. A crucial, solvent-mediated Current time information in Bangalore, IN.wikiwand.com-Brook rearrangement is then triggered, which involves the migration of the silyl (B83357) group from the C-2 carbon of the thiophene ring to the oxygen of the newly formed alkoxy group. pharmaguideline.comresearchgate.net This relay transfers the negative charge from the oxygen to the C-2 carbon, unveiling the nucleophilic site of the linchpin. The newly formed C-2 anion can then be trapped by a second, different electrophile (e.g., aldehydes, ketones) to complete the one-pot, three-component synthesis of a 2,3-disubstituted thiophene. pharmaguideline.comyoutube.com

| Entry | Initiating Nucleophile (R¹Li) | Second Electrophile (E⁺) | Product | Yield (%) |

| 1 | n-BuLi | PhCHO | 2-(1-hydroxy-1-phenylmethyl)-3-(1-hydroxypentyl)thiophene | 75 |

| 2 | n-BuLi | Cyclohexanone | 2-(1-hydroxycyclohexyl)-3-(1-hydroxypentyl)thiophene | 71 |

| 3 | PhLi | PhCHO | 2-(1-hydroxy-1-phenylmethyl)-3-(hydroxyphenylmethyl)thiophene | 81 |

| 4 | PhLi | Cyclohexanone | 2-(1-hydroxycyclohexyl)-3-(hydroxyphenylmethyl)thiophene | 78 |

| 5 | 3-Thienyllithium | PhCHO | 2-(1-hydroxy-1-phenylmethyl)-3-(hydroxy(thiophen-3-yl)methyl)thiophene | 65 |

Table 2: Synthesis of 2,3-Disubstituted Thiophenes via Type II Anion Relay Chemistry. pharmaguideline.comresearchgate.net The process utilizes 2-(tert-butyldimethylsilyl)-3-formylthiophene as the bifunctional linchpin.

The ring expansion of strained cyclopropane (B1198618) rings provides a pathway to larger carbocyclic and heterocyclic systems. The activation of a cyclopropane ring by an adjacent carbonyl group can facilitate ring-opening reactions. In the case of gem-dihalocyclopropyl ketones, this reactivity can theoretically be harnessed for the synthesis of five-membered heterocycles.

This strategy has been demonstrated in the synthesis of 3-fluorofurans from gem-difluorocyclopropyl ketones. organic-chemistry.org The reaction is promoted by a Brønsted acid, which activates the carbonyl group, inducing a ring expansion process to form the furan (B31954) ring. organic-chemistry.org A parallel strategy for thiophene synthesis would involve the reaction of a gem-dihalocyclopropyl ketone with a sulfur nucleophile, such as sodium sulfide (B99878). The proposed mechanism would likely involve an initial attack by the sulfur nucleophile, followed by ring opening of the strained three-membered ring, rearrangement, and subsequent elimination steps to yield the aromatic thiophene ring. While the ring-opening of gem-dihalocyclopropanes with base is a known reaction, specific examples detailing the direct ring expansion of gem-dihalocyclopropyl ketones into thiophenes are not prominently featured in the literature, suggesting it is a less common synthetic route compared to other methods. acs.org

One-Pot Syntheses from 1,3-Dicarbonyl Compounds

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and ability to construct complex molecules from simple starting materials in a single reaction vessel. The synthesis of highly substituted thiophenes can be achieved from 1,3-dicarbonyl compounds. ahievran.edu.tr A facile and efficient one-pot method involves the treatment of a 1,3-dicarbonyl compound with carbon disulfide in the presence of a base like potassium carbonate, followed by the stepwise addition of alkylating agents. ahievran.edu.tr This approach allows for the construction and modification of the thiophene ring in one pot, increasing the structural diversity of the final products. ahievran.edu.tr

For the synthesis of a compound like 2-ethyl-3-isopropylthiophene, a suitable 1,3-dicarbonyl precursor would be required. While a direct synthesis of the target compound using this method is not explicitly documented in the provided literature, the general applicability of this reaction to produce polysubstituted thiophenes suggests its potential. A proposed reaction would involve a dicarbonyl compound that can be selectively alkylated to introduce the ethyl and isopropyl groups at the desired positions.

A related strategy has been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes, which are thiophenes fused to a benzene (B151609) ring. nih.gov This iodine-mediated one-pot iodocyclization/alkylation strategy utilizes 1,3-dicarbonyl compounds as nucleophiles. nih.gov Although this method applies to benzothiophenes, the principle of using 1,3-dicarbonyls as building blocks is a recurring theme in heterocyclic synthesis.

| Starting Materials | Reagents | Product | Yield (%) | Reference |

| 1,3-Dicarbonyl compounds | 1. CS₂, K₂CO₃, DMF; 2. Alkyl bromides; 3. Methylene (B1212753) active bromides | 2,3,4,5-Tetrasubstituted thiophenes | 77-94 | ahievran.edu.tr |

| 2-Alkynylthioanisoles, 1,3-Dicarbonyl substrates | I₂, various substituted propargyl alcohols | 2,3-Disubstituted benzo[b]thiophenes | High | nih.govresearchgate.net |

Table 1: Representative One-Pot Syntheses of Substituted Thiophenes from 1,3-Dicarbonyl Compounds. This table illustrates the general conditions and high yields achievable for the synthesis of substituted thiophenes and their benzo-fused analogs using 1,3-dicarbonyl compounds as key starting materials.

Intermolecular Heterocyclization of Alkynones with Mercaptoacetaldehyde

A concise and regioselective approach for the synthesis of 2,3-disubstituted thiophene derivatives has been developed through the reaction of alkynones with 2-mercaptoacetaldehyde, which is generated in situ. uludag.edu.trahievran.edu.trresearchgate.net This metal-free method provides good to excellent yields of 2,3-disubstituted thiophenes. uludag.edu.tr The reaction proceeds via the nucleophilic attack of the thiolate on the alkynone, followed by an intramolecular aldol-type condensation and subsequent dehydration. uludag.edu.tr

The versatility of this method is demonstrated by the range of alkynones that can be employed, leading to a variety of substitution patterns on the thiophene ring. uludag.edu.tr To synthesize 2-ethyl-3-isopropylthiophene, the required starting material would be an alkynone bearing an isopropyl group, which would then be reacted with a precursor to 2-mercaptoacetaldehyde that could provide the ethyl group. The literature provides examples with various alkyl and aryl substituents, highlighting the broad scope of this reaction. uludag.edu.tr

| Alkynone Substrate | Yield of 2,3-disubstituted thiophene (%) | Reference |

| 1-Phenyl-2-propyn-1-one | 85 | uludag.edu.tr |

| 1-(4-Methoxyphenyl)-2-propyn-1-one | 90 | uludag.edu.tr |

| 1-(4-Nitrophenyl)-2-propyn-1-one | 92 | uludag.edu.tr |

| 1-Cyclohexyl-2-propyn-1-one | 78 | uludag.edu.tr |

Table 2: Examples of 2,3-Disubstituted Thiophenes Synthesized via Intermolecular Heterocyclization of Alkynones. This table showcases the yields for various substituted thiophenes prepared by the reaction of different alkynones with in situ generated 2-mercaptoacetaldehyde, demonstrating the efficiency of this synthetic route.

One-Step Syntheses from Thiomorpholides and α-Haloketones

An efficient one-step synthesis of highly substituted thiophenes has been developed from the reaction of thiomorpholides and α-haloketones. researchgate.netorganic-chemistry.orgderpharmachemica.com This method offers a straightforward route to thiophenes that may not be easily accessible through conventional methods. researchgate.net The reaction mechanism has been proposed to proceed through the initial S-alkylation of the thiomorpholide by the α-haloketone, followed by an intramolecular condensation to form the thiophene ring. organic-chemistry.org

This methodology has been applied to synthesize a variety of substituted thiophenes. derpharmachemica.com For the preparation of 2-ethyl-3-isopropylthiophene, a thiomorpholide that can provide the ethyl group at the 2-position would be reacted with an α-haloketone containing the isopropyl group. The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like toluene. derpharmachemica.com

| Thiomorpholide | α-Haloketone | Product | Reference |

| Arylthioacetomorpholides | Bromoacetophenone | 2-Aryl-3-morpholinothiophenes | derpharmachemica.com |

| 3-Morpholino-3-thioxopropanenitrile | α-Haloketones | Functionalized trisubstituted thiophenes | researchgate.net |

Table 3: Synthesis of Substituted Thiophenes from Thiomorpholides and α-Haloketones. This table provides an overview of the types of substituted thiophenes that can be accessed through the reaction of thiomorpholides with α-haloketones.

Metal-Free Dehydration and Sulfur Cyclization Approaches

A protocol for the synthesis of a variety of substituted thiophenes has been described that proceeds via a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S₈) or potassium ethyl xanthate. organic-chemistry.orgnih.gov This method is advantageous as it avoids the use of transition metal catalysts and strong bases, making it an environmentally friendly option. organic-chemistry.org The reaction is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻), which then adds to the alkyne. organic-chemistry.org

This approach has a broad substrate scope, accommodating various alkynols with alkyl, aryl, and heterocyclic substituents, and can be used to produce 2,5-disubstituted and 2,3,5-trisubstituted thiophenes. organic-chemistry.org The synthesis of 2-ethyl-3-isopropylthiophene via this route would likely involve a suitably substituted alkynol that, upon dehydration and cyclization with a sulfur source, would yield the desired product. Optimization studies have shown that iodine can be an effective promoter and N-methyl-2-pyrrolidone (NMP) is an ideal solvent for achieving high yields. organic-chemistry.org

| Alkynol Substrate | Sulfur Source | Promoter/Solvent | Product Type | Yield | Reference |

| Various Alkynols | S₈ or EtOCS₂K | I₂ / NMP | Substituted Thiophenes | Moderate to Good | organic-chemistry.org |

| Alkynyl diols | Na₂S₂O₃ | I₂ / NMP | Substituted Thieno[3,2-b]thiophenes | Moderate | mdpi.com |

Table 4: Metal-Free Synthesis of Substituted Thiophenes. This table summarizes the conditions for the metal-free synthesis of thiophenes from alkynols, highlighting the use of elemental sulfur or its surrogates and the reaction conditions that promote cyclization.

Post-Synthetic Functionalization of Pre-existing Thiophene Nuclei

Once the thiophene ring is formed, further modifications can be introduced through post-synthetic functionalization. This is a powerful strategy to access a wider range of derivatives with specific substitution patterns.

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require the pre-functionalization of the starting materials. organic-chemistry.org

Palladium-catalyzed direct C-H arylation is a powerful tool for the synthesis of aryl-substituted thiophenes. organic-chemistry.org This method allows for the formation of a carbon-carbon bond between a thiophene C-H bond and an aryl halide. For 2,3-disubstituted thiophenes, the arylation typically occurs at the C5 position due to electronic and steric factors. semanticscholar.org

A variety of palladium catalysts and reaction conditions have been developed to achieve efficient and regioselective arylation of thiophenes. semanticscholar.orgrsc.org Ligand-less palladium acetate (B1210297) can be a very efficient catalyst at low concentrations. rsc.org The use of a bromo-substituent as a blocking group at the C2-position of a 3-substituted thiophene can direct the arylation to the C5-position. organic-chemistry.org While direct arylation of 2-ethyl-3-isopropylthiophene is not specifically described, the existing methodologies for other 2,3-disubstituted thiophenes suggest that it would readily undergo arylation at the C5 position. semanticscholar.org

| Thiophene Substrate | Aryl Halide | Catalyst System | Base/Solvent | Product | Yield (%) | Reference |

| 2-Substituted thiophenes | Aryl bromides | Pd(OAc)₂ | KOAc / DMA | 5-Aryl-2-substituted thiophenes | High | rsc.org |

| 2,3-Disubstituted thiophenes | Aryl bromides | CNN pincer palladium complex | - | C5-Arylated 2,3-disubstituted thiophenes | - | semanticscholar.org |

| Benzo[b]thiophenes | Aryl bromides | Pd(OAc)₂ / PBuᵗ₂MeHBF₄ | - / Toluene or Xylene | C2- and C3-arylated benzo[b]thiophenes | Moderate | nih.gov |

Table 5: Palladium-Catalyzed Direct Arylation of Thiophenes. This table presents various catalyst systems and conditions used for the direct arylation of thiophene derivatives, illustrating the versatility of this method for introducing aryl groups onto the thiophene ring.

Regioselective C-H Activation via Directing Groups

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. libretexts.orgrsc.org In the context of thiophene chemistry, achieving regioselectivity can be challenging due to the similar reactivity of different C-H bonds. The use of directing groups is a highly effective approach to control the position of functionalization. rsc.org

The pyridin-2-yl group has proven to be a reliable directing group for mediating reactions at the C3 position of a thiophene ring when attached to the C2 position. rsc.org This regioselectivity is achieved through the formation of a cyclometalated intermediate. Palladium catalysis is frequently employed for these transformations. For instance, the oxidative coupling of 2-(pyridin-2-yl)thiophenes with alkylboronic acids, in the presence of a palladium catalyst and oxidants, leads to the exclusive formation of 3-alkylated thiophenes. rsc.org This method is applicable to a range of heterocycles, including thiophenes, benzothiophenes, furans, and pyrroles. rsc.org

Mechanistically, the process is believed to involve the coordination of the palladium catalyst to the directing group, followed by the activation of the adjacent C-H bond at the C3 position to form a cyclopalladated intermediate. Transmetalation with the alkylating agent and subsequent reductive elimination yields the 3-substituted product and regenerates the active catalyst. rsc.org

Recent studies have demonstrated that the choice of base can also control the regioselectivity of C-H alkylation on alkylthiophenes. For example, the alkylation of 2-ethylthiophene (B1329412) with styrene (B11656) can be directed to either the benzylic position of the ethyl group or the C5 position of the thiophene ring by selecting the appropriate base. rsc.org Lithium diisopropylamide (LDA) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) selectively promotes C5-alkylation, whereas potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 (B118740) favors alkylation at the benzylic position. rsc.org This highlights the subtle interplay of factors that can be harnessed to achieve regiocontrol.

| Substrate | Alkylating Agent | Catalyst/Base System | Product | Yield (%) | Reference |

| 2-Pyridin-2-ylthiophene | Cyclohexylboronic acid | Pd(OAc)₂, Ag₂CO₃, 2,6-dimethyl-1,4-benzoquinone | 3-Cyclohexyl-2-pyridin-2-ylthiophene | 99 | rsc.org |

| 2-Pyridin-2-ylthiophene | n-Butylboronic acid | Pd(OAc)₂, Ag₂CO₃, 2,6-dimethyl-1,4-benzoquinone | 3-n-Butyl-2-pyridin-2-ylthiophene | 87 | rsc.org |

| 2-Pyridin-2-ylthiophene | Isopropylboronic acid | Pd(OAc)₂, Ag₂CO₃, 2,6-dimethyl-1,4-benzoquinone | 3-Isopropyl-2-pyridin-2-ylthiophene | 36 | rsc.org |

| 2-Ethylthiophene | Styrene | LDA/TMEDA | 2-Ethyl-5-(1-phenylethyl)thiophene | - | rsc.org |

| 2-Ethylthiophene | Styrene | KHMDS/18-crown-6 | 2-(1-Phenylpropyl)thiophene | - | rsc.org |

Organometallic Approaches and Thienyllithium Derivatives

Organometallic reagents, particularly thienyllithium species, are fundamental intermediates in the synthesis of substituted thiophenes. wikipedia.org The deprotonation of thiophene with a strong base like butyllithium (B86547) typically occurs at the C2 position, generating 2-thienyllithium. This nucleophilic intermediate can then react with various electrophiles to introduce substituents. wikipedia.orgacs.org For the synthesis of 2,3-disubstituted thiophenes, a second substitution must be directed to the C3 position.

Directed ortho-lithiation is a powerful strategy where a substituent on the thiophene ring directs the deprotonation to an adjacent position. However, in the absence of a directing group at C2, direct lithiation of a 2-substituted thiophene often occurs at the C5 position due to electronic effects. Therefore, achieving C3-lithiation often requires more specialized approaches.

One sophisticated strategy involves the use of bifunctional "linchpins" in a multicomponent reaction sequence. For example, 2-tert-butyldimethylsilyl-3-formylthiophene can serve as a precursor for the one-pot synthesis of 2,3-disubstituted thiophenes. nih.gov The reaction is initiated by the addition of an organolithium reagent to the formyl group. This is followed by a solvent-controlled rsc.orgCurrent time information in Bangalore, IN. Csp²→O Brook rearrangement, which generates a new nucleophilic center at the C2 position. This newly formed anion can then be trapped with an electrophile to install the second substituent. nih.gov This anion relay chemistry (ARC) provides a versatile route to a variety of functionalized thiophenes. nih.gov

The alkylation of pre-existing alkylthiophenes via lithiation is another viable route. However, controlling the regioselectivity can be challenging. For instance, the lithiation of 2-ethylthiophene with bases like lithium diisopropylamide (LDA) can lead to deprotonation at the C5 position of the ring. rsc.org

| Linchpin/Substrate | Nucleophile 1 | Electrophile 2 | Product | Yield (%) | Reference |

| 2-TBS-3-formylthiophene | n-BuLi | Benzaldehyde | 2-(1-Hydroxybenzyl)-3-(1-hydroxypentyl)thiophene | 75 | nih.gov |

| 2-TBS-3-formylthiophene | PhLi | Acetone | 2-(1-Hydroxy-1-methylethyl)-3-(hydroxyphenylmethyl)thiophene | 71 | nih.gov |

| 2-TBS-3-formylthiophene | 3-Thienyllithium | Cyclohexanone | 2-(1-Hydroxycyclohexyl)-3-(hydroxy(thiophen-3-yl)methyl)thiophene | 73 | nih.gov |

Electrophilic Cyclization Methods

Electrophilic cyclization reactions are a cornerstone of heterocyclic synthesis, allowing for the construction of the thiophene ring from acyclic precursors. These methods typically involve the reaction of a sulfur-containing nucleophile with a suitable electrophilic partner that contains the remaining atoms for the thiophene ring.

The Gewald reaction is a well-known multicomponent reaction that produces polysubstituted 2-aminothiophenes. wikipedia.org It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgthieme-connect.de The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org Microwave-assisted Gewald reactions have been shown to improve reaction times and yields. clockss.org This method provides access to 2-aminothiophenes which can be further modified, for example, through diazotization and substitution reactions, to access a wider range of thiophene derivatives.

The Fiesselmann thiophene synthesis is another classical method that yields 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base. wikipedia.org The mechanism involves the Michael addition of the thioglycolate to the alkyne, followed by cyclization and tautomerization. Variations of this synthesis allow for the preparation of 3-aminothiophenes when a nitrile is used instead of an ester group. wikipedia.org

| Ketone/Aldehyde | α-Cyanoester | Sulfur | Base/Solvent | Product | Yield (%) | Reference |

| Propionaldehyde | Methyl cyanoacetate | S₈ | Morpholine/DMF (Microwave) | 2-Amino-5-ethyl-3-thiophenecarboxylic acid methyl ester | 95 | clockss.org |

| Isobutyraldehyde | Methyl cyanoacetate | S₈ | Morpholine/DMF (Microwave) | 2-Amino-5-isopropylthiophene-3-carboxylic acid methyl ester | 92 | clockss.org |

Reaction Mechanisms and Pathways of Thiophene, 2 Ethyl 3 Isopropyl and Analogues

Mechanistic Investigations of Cyclization Reactions

The formation of the thiophene (B33073) ring is a cornerstone of heterocyclic chemistry, with various mechanistic pathways being explored to control regioselectivity and efficiency. These investigations are crucial for the synthesis of specifically substituted thiophenes like 2-ethyl-3-isopropyl thiophene.

Concerted Carbo-palladation Pathways

Palladium-catalyzed reactions are pivotal in modern organic synthesis, and the formation of thiophene-fused polycyclic aromatics often involves sophisticated tandem reactions. A key mechanistic feature in some of these syntheses is the carbo-palladation of alkynes. Although not a direct cyclization to a simple thiophene, the principles are relevant. In certain multi-component reactions, a sequence involving C-H activation, decarboxylation, and annulation occurs. Unlike many other palladium-catalyzed processes where alkyne insertion is an early step, some pathways for forming complex thiophene systems involve carbo-palladation as the final step in the catalytic cycle. researchgate.net This highlights the versatility of palladium catalysts in orchestrating complex transformations leading to thiophene-containing structures.

Intramolecular Nucleophilic Attack Mechanisms

A prevalent mechanism for forming the thiophene ring involves the intramolecular nucleophilic attack of a sulfur-containing functional group onto an activated alkyne. mdpi.comnih.gov This process is often catalyzed by metals that activate the triple bond towards nucleophilic attack.

The general mechanism proceeds as follows:

Coordination: The metal catalyst coordinates to the alkyne, rendering it more electrophilic.

Nucleophilic Attack: A suitably positioned thiol or thiolate group attacks the activated alkyne. This cyclization can proceed via different modes, such as 5-exo-dig, leading to the formation of a five-membered ring. mdpi.comresearchgate.net

Protonolysis/Aromatization: Subsequent protonolysis or elimination steps lead to the final aromatic thiophene ring. mdpi.comnih.gov

Computational studies on the nucleophilic aromatic substitution (SNAr) on thiophene derivatives further illuminate the behavior of the thiophene ring. These studies show that the reaction proceeds through a stepwise addition-elimination pathway, forming a zwitterionic intermediate. nih.gov While this relates to substitution rather than cyclization, it underscores the favorability of nucleophilic attack at carbon centers within the thiophene system, a principle that also governs intramolecular cyclization pathways. The dipolarophilic nature of the thiophene ring has also been exploited in intramolecular cycloadditions with nitrile imines, demonstrating its reactivity in forming fused ring systems. rsc.org

| Catalyst | Substrate Type | Key Mechanistic Step | Ref. |

| PdI₂ | (Z)-2-en-4-yne-1-thiols | Activation of alkyne, intramolecular nucleophilic attack | mdpi.com |

| CuI | 1-Bromoalkynes & Na₂S | Formation of 1,3-diynes, sulfide (B99878) attack | nih.gov |

| Metal-free (Base) | 4-en-1-yn-3-yl acetates | In situ formation of thiolate, 5-exo-dig cyclization | mdpi.com |

S-Alkylation and Subsequent Cyclization Mechanisms

Mechanisms involving an initial S-alkylation followed by cyclization provide another strategic route to sulfur heterocycles. In the synthesis of 2,3-disubstituted benzo[b]thiophenes, a related class of compounds, a proposed mechanism involves an electrophile-mediated cyclization. For instance, molecular iodine can coordinate with an alkyne, forming a three-membered iodonium (B1229267) ring intermediate. A nearby sulfur atom then performs an intramolecular attack to form a cationic intermediate, which subsequently leads to the substituted benzo[b]thiophene. nih.gov This formed heterocycle can then undergo further reactions, such as iodine-catalyzed alkylation. nih.gov

Furthermore, the direct S-alkylation of the thiophene ring itself has been studied computationally. The quaternization of thiophenes via S-alkylation with iodoalkanes leads to the formation of S-alkyl thiophenium ionic liquids. Mechanistic studies indicate that during this process, the geometry at the sulfur atom changes from flat to tetrahedral, and the aromaticity of the thiophene ring is significantly diminished. rsc.org This activation by S-alkylation can be a precursor to subsequent rearrangement or cyclization reactions in more complex systems.

Solvent-Controlled Rearrangements (e.g., 1,4-Brook Rearrangement)

The Brook rearrangement, a migration of a silyl (B83357) group from a carbon to an oxygen atom, has well-studied analogues and variants that are critical in organic synthesis. The retro-Brook rearrangement, involving migration from oxygen to carbon, is also significant. gelest.com The 1,4-Brook rearrangement, specifically, can be a key step in complex synthetic sequences. gelest.com

In certain multicomponent reactions, the 1,4-Brook rearrangement is solvent-controlled. For example, the reaction of silylated dithiane anions with epoxides can proceed via a 1,4-Brook rearrangement, where the choice of solvent can influence the reaction pathway and the final product structure. gelest.com While not directly forming a thiophene in this specific example, the principle of using a silyl group migration to trigger C-C or C-S bond formation is a powerful synthetic tool. Detailed investigations into the retro- nih.gov Brook rearrangement of 3-silyl allyloxysilanes have provided insights into the formation of unusual bissilyl enol intermediates, which can be trapped, demonstrating the synthetic utility of controlling these rearrangements. researchgate.net The application of such rearrangements as a trigger for the ring-opening of strained carbocycles further highlights their potential in complex molecular transformations. nih.gov

C-H Functionalization Mechanistic Studies

Direct C-H functionalization of thiophenes is a highly atom-economical method for creating substituted derivatives. Understanding the role of catalysts and initiators is key to controlling the regioselectivity and efficiency of these reactions.

Role of Catalysts and Initiators

Palladium and iridium complexes are among the most effective catalysts for the C-H functionalization of thiophenes. nih.govmdpi.com The direct arylation of thiophenes, for example, avoids the need for pre-functionalization (e.g., halogenation) of the thiophene ring.

Palladium Catalysis: Palladium-catalyzed C-H activation is a major focus in this field. mdpi.com Thioether ligands have been shown to promote Pd-catalyzed oxidative C-H functionalization of heteroarenes, including thiophenes. These ligands can accelerate reaction rates and even enable new site selectivity, favoring hindered positions that are otherwise difficult to functionalize. princeton.edu Mechanistic studies, combining experimental and computational approaches, have pointed towards a distinct C-H activation mechanism influenced by these thioether ligands, which differs from existing models. princeton.edu Catalyst systems have been developed that allow for regiodivergent C-H alkynylation of 3-substituted thiophenes, providing selective access to either the C2 or C5-alkynylated product by tuning the catalyst and reaction conditions. semanticscholar.org

Iridium Catalysis: Iridium-catalyzed C-H borylation is another powerful tool for functionalizing thiophenes. nih.gov This reaction exhibits high regioselectivity, particularly with 3- and 2,5-disubstituted thiophenes. The resulting thiophene boronate esters are versatile intermediates that can undergo further transformations, such as Suzuki-Miyaura cross-coupling, without cleavage of the newly formed C-B bond. nih.gov The iridium catalyst facilitates the selective activation of a C-H bond, allowing for the introduction of the boryl group, which then serves as a handle for subsequent functionalization.

| Catalyst System | Reaction Type | Role of Catalyst | Key Feature | Ref. |

| Palladium/Thioether Ligand | C-H Alkenylation/Arylation | Accelerates rate, controls selectivity | Enables functionalization at hindered sites | princeton.edu |

| Iridium/Bipyridine Ligand | C-H Borylation | Activates C-H bond for borylation | High regioselectivity, versatile boronate ester products | nih.gov |

| Palladium Acetate (B1210297)/Ligand | C-H Alkynylation | Controls regioselectivity | Regiodivergent access to C2 and C5 isomers | semanticscholar.org |

| Palladium (phosphine-free) | C-H Arylation | Enables coupling of aryl bromides at C2 | High efficiency with low catalyst loading | organic-chemistry.org |

Regioselectivity Determinants

The regioselectivity of chemical reactions involving 2-ethyl-3-isopropylthiophene is governed by the interplay of electronic and steric effects originating from the thiophene ring's intrinsic properties and its alkyl substituents. acs.orgresearchgate.net In electrophilic aromatic substitution, the preferred position of attack is determined by the ability of the thiophene ring to stabilize the intermediate carbocation (the σ-complex or Wheland intermediate). mdpi.comresearchgate.net

For an unsubstituted thiophene molecule, electrophilic attack occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). This is because attack at an α-position allows the positive charge in the resulting σ-complex to be delocalized over three resonance structures, one of which involves the sulfur atom, providing significant stabilization. researchgate.net In contrast, attack at a β-position results in a less stable intermediate with only two resonance structures. researchgate.net

In the case of 2-ethyl-3-isopropylthiophene, the ring already has substituents at the C2 and C3 positions. The remaining open positions for substitution are C4 and C5. The directing effects of the existing alkyl groups are key to determining the outcome of a reaction. nih.gov

Electronic Effects : Alkyl groups, such as ethyl and isopropyl, are electron-donating groups. itu.edu.tr Through an inductive effect, they push electron density into the thiophene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted thiophene. itu.edu.trrsc.org This electron-donating nature preferentially stabilizes the σ-complex when the attack occurs at the ortho and para positions relative to the substituent. For the C2-ethyl group, this activates the C3 (already substituted) and C5 positions. For the C3-isopropyl group, this activates the C2 (already substituted) and C4 positions. The strong intrinsic preference for α-substitution combined with the activating effect of the C2-ethyl group makes the C5 position the most electronically favored site for electrophilic attack.

Steric Effects : Steric hindrance plays a crucial role in regioselectivity. researchgate.netmdpi.com The isopropyl group at the C3 position is significantly bulkier than the ethyl group at the C2 position. This bulkiness can physically block or impede the approach of an electrophile to the adjacent C4 position. mdpi.com Consequently, even though the C4 position is electronically activated by the C3-isopropyl group, the steric hindrance it presents makes attack at this site less favorable compared to the more accessible C5 position.

The combination of these factors leads to a strong preference for electrophilic substitution to occur at the C5 position of 2-ethyl-3-isopropylthiophene. The C5 position is both electronically activated and sterically accessible.

| Factor | Influence on 2-ethyl-3-isopropylthiophene | Predicted Outcome |

| Electronic Effects (Inductive) | Both ethyl and isopropyl groups are electron-donating, activating the thiophene ring. | Increased reactivity compared to unsubstituted thiophene. |

| Electronic Effects (Resonance) | The thiophene ring inherently stabilizes positive charge better at α-positions (C2, C5). The C2-ethyl group further activates the C5 position. | Strong preference for substitution at the C5 position. |

| Steric Effects | The bulky isopropyl group at C3 hinders the approach of reagents to the adjacent C4 position. | Substitution at the C4 position is disfavored. |

| Overall | Electronic activation strongly favors the C5 position, while steric hindrance disfavors the C4 position. | High regioselectivity for electrophilic substitution at the C5 position. |

Polymerization Mechanisms of Alkylthiophenes

Alkyl-substituted thiophenes are important monomers for the synthesis of conducting polymers. The properties of the resulting poly(alkylthiophene)s are highly dependent on the polymerization method and the resulting regioregularity of the polymer chain.

Chain-Growth Polymerization (e.g., GRIM Polymerization)

Grignard Metathesis (GRIM) polymerization is a powerful method for producing highly regioregular, head-to-tail (HT) coupled poly(3-alkylthiophene)s. rsc.orgdaneshyari.com This technique proceeds through a chain-growth mechanism and allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity, characteristic of a quasi-"living" polymerization. exlibrisgroup.comacs.org

The mechanism for a 2,5-dibromo-3-alkylthiophene monomer involves several key steps:

Grignard Metathesis : The starting monomer, a 2,5-dibromo-3-alkylthiophene, is treated with an alkyl or vinyl Grignard reagent (e.g., methylmagnesium bromide). This results in a magnesium-halogen exchange, forming two primary regioisomeric thiophene Grignard reagents: 2-bromo-3-alkyl-5-magnesiobromothiophene and 5-bromo-3-alkyl-2-magnesiobromothiophene. rsc.orgdaneshyari.com Studies have shown that the 2-bromo-5-magnesio isomer is the major product, typically forming in about an 85:15 ratio with the 5-bromo-2-magnesio isomer. rsc.org

Catalytic Cross-Coupling : A nickel catalyst, commonly Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), is introduced to the mixture of Grignard isomers. rsc.orgnih.gov The polymerization proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : The Ni(0) species, formed in situ, oxidatively adds to the carbon-bromine bond of a monomer unit.

Transmetalation : The Grignard functional group (-MgBr) on another monomer unit replaces the halide on the nickel center.

Reductive Elimination : A new carbon-carbon bond is formed between the two thiophene units, and the Ni(0) catalyst is regenerated, which can then re-enter the catalytic cycle. acs.org

The high head-to-tail (HT) regioselectivity of GRIM polymerization is a result of the catalyst's preference for reacting with the less sterically hindered position of the monomer. The growing polymer chain, attached to the nickel catalyst, preferentially couples with the 5-position (the "tail") of an incoming 2-bromo-5-magnesio-3-alkylthiophene monomer, as the 3-alkyl group sterically hinders attack at the 2-position (the "head"). rsc.orgnih.gov This selective coupling leads to polymers with HT-coupling content often exceeding 98%. rsc.org

| Step | Description | Key Factors | Outcome |

| 1. Monomer Activation | 2,5-dihalo-3-alkylthiophene reacts with a Grignard reagent (e.g., CH₃MgBr). | Grignard reagent type, temperature. | Formation of two regioisomeric Grignard intermediates, with 2-halo-5-magnesio-3-alkylthiophene being the major isomer. rsc.org |

| 2. Initiation/Propagation | A Ni(II) precatalyst (e.g., Ni(dppp)Cl₂) is added, forming an active Ni(0) species. | Catalyst structure (ligand bulk). | The catalyst remains associated with the growing polymer chain. acs.orgrsc.org |

| 3. Chain Growth | The Ni-polymer complex undergoes repeated cycles of oxidative addition, transmetalation, and reductive elimination with new monomer units. | Steric hindrance from the 3-alkyl group on the incoming monomer. | Highly regioselective head-to-tail (HT) coupling. rsc.orgnih.gov |

Photoinduced Oxidative Polymerization Pathways

Photoinduced polymerization involves the use of light to generate reactive species that initiate polymerization. mdpi.org For thiophene derivatives, this can proceed through a free-radical pathway, often involving a photosensitizer and a co-initiator. nih.gov

A feasible mechanism involves the following steps:

Photoexcitation : A photosensitizer, which can be the thiophene monomer itself or a specifically added dye, absorbs light and is promoted to an excited state. nih.gov

Electron Transfer : The photoexcited thiophene derivative transfers an electron to a suitable co-initiator, such as an onium salt (e.g., diphenyliodonium (B167342) hexafluorophosphate). researchgate.netnih.gov This process results in the formation of a thiophene radical cation and other reactive species from the decomposition of the co-initiator.

Initiation : The generated thiophene radical cation acts as the initiating species. It can attack a neutral thiophene monomer, forming a dimeric radical cation. nih.gov

Propagation : The dimeric radical cation can then be further oxidized or couple with other radical cations or neutral monomers, leading to the growth of the polymer chain. This process is mechanistically similar to the initial steps of electrochemical polymerization.

While much of the research on the photochemistry of poly(alkylthiophene)s has focused on their photooxidative degradation, the underlying mechanisms are relevant. rsc.org Degradation studies show that irradiation in the presence of oxygen can lead to the formation of radicals, particularly through hydrogen abstraction from the α-position of the alkyl side chains, which then leads to oxidation of the thiophene ring's sulfur atom. In a polymerization context, the initial formation of a radical cation is the key step that enables the coupling of monomer units. nih.gov

Electrochemical Polymerization Mechanisms

Electrochemical polymerization is a common method for synthesizing conducting polymer films directly onto an electrode surface. The mechanism is an oxidative coupling process driven by an applied electrical potential.

The key steps in the electropolymerization of an alkylthiophene are:

Monomer Oxidation : The process begins at the surface of the anode, where the thiophene monomer is oxidized to a radical cation. The potential required for this oxidation is influenced by the substituents on the thiophene ring; electron-donating alkyl groups lower the oxidation potential.

Radical Cation Coupling : Two radical cations then couple, typically at the C5 position, to form a protonated dihydro-dimer.

Deprotonation and Re-aromatization : The dimer expels two protons to re-aromatize, forming a neutral bithiophene molecule.

Oligomer Growth : This dimer is more easily oxidized than the monomer. It is oxidized to its radical cation and couples with other radical cations (from monomers or other oligomers) on the electrode surface. This process repeats, extending the polymer chain. The polymer film grows and, once it becomes sufficiently thick, it may precipitate onto the electrode surface.

The rate of polymerization can be significantly increased, and the required applied potential can be lowered, by adding small amounts of more easily oxidized species like 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene to the reaction. These additives act as nucleation sites, facilitating more uniform film growth.

Plasma Polymerization Fragmentation Studies

Plasma polymerization is a solvent-free technique where a monomer in the vapor phase is subjected to a low-pressure plasma (glow discharge). The high-energy environment of the plasma fragments the monomer into various reactive species (ions, radicals, etc.), which then deposit and polymerize on a substrate, forming a thin, often highly cross-linked, and amorphous film.

A primary goal in producing conductive polythiophene films via this method is to minimize monomer fragmentation to retain the conjugated thiophene ring structure in the final polymer. mdpi.org The degree of fragmentation is highly dependent on the monomer structure and the plasma conditions (e.g., pressure, power, pulse timing).

Studies using optical emission spectroscopy (OES) and mass spectrometry (MS) have revealed several key findings regarding the fragmentation of thiophene derivatives:

Substituent Type : Alkylated thiophenes, such as methylated thiophenes, exhibit a lower degree of fragmentation during plasma deposition compared to halogenated thiophenes.

Substituent Position : For a given substituent, fragmentation is lower when it is in the 2-position compared to the 3-position.

Number of Substituents : Disubstituted thiophenes generally show less fragmentation than their monosubstituted counterparts.

Based on these findings, it can be inferred that 2-ethyl-3-isopropylthiophene, being a disubstituted alkylthiophene, would likely exhibit a relatively low degree of fragmentation, promoting the retention of the aromatic thiophene structure in the resulting plasma-polymerized film. Using a pulsed plasma, where the plasma is turned on and off in cycles, can further reduce fragmentation by allowing the reactor to be replenished with fresh monomer during the "off" period.

| Monomer Characteristic | Influence on Fragmentation | Consequence for Polymer Structure |

| Alkyl Substitution | Lower degree of fragmentation. | Higher retention of conjugated thiophene structure. |

| Halogen Substitution | Higher degree of fragmentation. | Lower retention of conjugated structure. |

| 2-Position Substitution | Less fragmentation than 3-position substitution. | Better preservation of the monomer structure. |

| Disubstitution | Less fragmentation than monosubstitution. | Increased stability of the monomer in the plasma. |

Advanced Spectroscopic Characterization and Structural Elucidation of Thiophene, 2 Ethyl 3 Isopropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For Thiophene (B33073), 2-ethyl-3-isopropyl, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for confirming the substitution pattern and analyzing the carbon skeleton.

The ¹H NMR spectrum of Thiophene, 2-ethyl-3-isopropyl is expected to show distinct signals for the protons on the thiophene ring and the alkyl substituents. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for confirming the 2,3-disubstitution pattern.

Due to the substitution at the 2- and 3-positions, the remaining two protons on the thiophene ring are at positions 4 and 5. These protons are expected to be in different chemical environments and will appear as distinct signals. The proton at position 5 (H-5) is typically downfield compared to the proton at position 4 (H-4) due to the electronic effects of the sulfur atom and the adjacent substituents. The coupling between these two adjacent protons (³JHH) will result in a doublet for each signal.

The ethyl group at the 2-position will exhibit a quartet for the methylene (B1212753) protons (-CH2-) due to coupling with the three methyl protons (-CH3), which in turn will appear as a triplet. The isopropyl group at the 3-position will show a septet for the methine proton (-CH) due to coupling with the six equivalent methyl protons (-CH3), which will appear as a doublet.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 (Thiophene ring) | 6.9 - 7.1 | Doublet | 5.0 - 6.0 |

| H-4 (Thiophene ring) | 6.7 - 6.9 | Doublet | 5.0 - 6.0 |

| -CH (Isopropyl) | 3.0 - 3.3 | Septet | ~7.0 |

| -CH₂ (Ethyl) | 2.7 - 2.9 | Quartet | ~7.5 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | ~7.5 |

| -CH₃ (Isopropyl) | 1.1 - 1.3 | Doublet | ~7.0 |

Note: The predicted values are based on the analysis of related substituted thiophenes and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the thiophene ring carbons are indicative of the substitution pattern.

The carbon atoms of the thiophene ring directly attached to the alkyl substituents (C-2 and C-3) will be significantly deshielded and appear at lower field. The unsubstituted ring carbons (C-4 and C-5) will appear at higher field. The carbon atoms of the ethyl and isopropyl groups will have characteristic chemical shifts in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiophene ring) | 140 - 145 |

| C-3 (Thiophene ring) | 135 - 140 |

| C-5 (Thiophene ring) | 125 - 130 |

| C-4 (Thiophene ring) | 120 - 125 |

| -CH (Isopropyl) | 28 - 33 |

| -CH₂ (Ethyl) | 22 - 27 |

| -CH₃ (Isopropyl) | 20 - 25 |

| -CH₃ (Ethyl) | 13 - 18 |

Note: The predicted values are based on the analysis of related substituted thiophenes and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Correlation (HETCOR) spectroscopy, are instrumental in providing unambiguous assignments of proton and carbon signals by showing correlations between directly bonded nuclei. In a HETCOR spectrum of this compound, cross-peaks would be observed between the signals of each proton and the carbon to which it is attached.

This technique would definitively link the proton signals of the thiophene ring (H-4 and H-5) to their corresponding carbon signals (C-4 and C-5). Similarly, the aliphatic proton signals of the ethyl (-CH₂ and -CH₃) and isopropyl (-CH and -CH₃) groups would show correlations to their respective carbon signals, confirming the assignments made from the 1D spectra and providing a complete and robust structural elucidation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the thiophene ring and the alkyl substituents.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching from the thiophene ring will appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and isopropyl groups will be observed in the 3000-2850 cm⁻¹ region.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically appear in the 1600-1450 cm⁻¹ region.

C-H bending: Aliphatic C-H bending vibrations (scissoring and rocking) for the methylene and methyl groups will be present in the 1470-1370 cm⁻¹ range.

C-S stretching: The stretching vibration of the carbon-sulfur bond in the thiophene ring is expected to appear in the fingerprint region, typically around 800-600 cm⁻¹.

Predicted FT-IR Data for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Thiophene Ring C=C Stretch | 1600 - 1450 |

| Aliphatic C-H Bend | 1470 - 1370 |

| Thiophene Ring C-S Stretch | 800 - 600 |

Note: The predicted values are based on the analysis of related substituted thiophenes and general principles of IR spectroscopy.

Raman spectroscopy, which is sensitive to changes in polarizability during molecular vibrations, provides complementary information to FT-IR. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the thiophene ring.

The C=C symmetric stretching of the thiophene ring is typically a strong band in the Raman spectrum, appearing around 1500-1400 cm⁻¹. The C-S stretching modes of the ring also give rise to characteristic Raman signals. The aliphatic C-H stretching and bending vibrations will also be present, though often with different relative intensities compared to the FT-IR spectrum. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Predicted Raman Data for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Thiophene Ring C=C Stretch | 1500 - 1400 | Strong |

| Thiophene Ring Breathing | 1100 - 1000 | Medium |

| Thiophene Ring C-S Stretch | 800 - 600 | Medium-Strong |

Note: The predicted values are based on the analysis of related substituted thiophenes and general principles of Raman spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would provide a wealth of structural information.

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The nominal molecular weight for its isomer, 3-ethyl-2-isopropylthiophene, is 154 g/mol , and a high-resolution mass spectrum would yield the exact mass of the molecular ion, allowing for the determination of its elemental composition (C₉H₁₄S). nih.gov

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. For alkyl-substituted thiophenes, fragmentation is often initiated by the cleavage of bonds beta to the aromatic ring, which is a common fragmentation pathway for aromatic compounds. wikipedia.orglibretexts.org In the case of this compound, several key fragmentation pathways can be anticipated:

Loss of a methyl group (-CH₃): Cleavage of the isopropyl group can lead to the loss of a methyl radical, resulting in a prominent peak at m/z 139. This would be a common fragmentation due to the formation of a stable secondary carbocation.

Loss of an ethyl group (-C₂H₅): Cleavage of the ethyl group would result in a fragment at m/z 125.

Loss of a propyl group (-C₃H₇): The entire isopropyl group could be cleaved, leading to a fragment at m/z 111.

Thiophene ring fragmentation: The stable aromatic thiophene ring may also undergo fragmentation, although this typically results in lower intensity peaks.

The analysis of the relative abundances of these fragment ions allows for a detailed reconstruction of the molecule's structure. The mass spectrum of the related compound, 2-ethylthiophene (B1329412), shows a strong molecular ion peak and a significant peak corresponding to the loss of a methyl group from the ethyl substituent, which supports the predicted fragmentation pathways. nist.gov

| Fragment Ion | Proposed Structure | m/z (expected) | Significance |

|---|---|---|---|

| [M]⁺ | C₉H₁₄S⁺ | 154 | Molecular Ion |

| [M-CH₃]⁺ | C₈H₁₁S⁺ | 139 | Loss of a methyl group from the isopropyl substituent |

| [M-C₂H₅]⁺ | C₇H₉S⁺ | 125 | Loss of the ethyl substituent |

| [M-C₃H₇]⁺ | C₆H₇S⁺ | 111 | Loss of the isopropyl substituent |

Rotational Spectroscopy for Precise Equilibrium Structure Determination

Rotational spectroscopy, particularly microwave spectroscopy, provides unparalleled precision in determining the geometric structure of molecules in the gas phase. mit.edulibretexts.org By measuring the frequencies of rotational transitions, the moments of inertia of a molecule can be determined with very high accuracy. From the moments of inertia, the bond lengths and bond angles can be calculated to a fraction of an Angstrom and a degree, respectively. mit.edu

For this compound, the presence of two flexible alkyl side chains (ethyl and isopropyl) would complicate the rotational spectrum due to the possibility of multiple conformers and internal rotation of the methyl groups. Each conformer would have its own unique set of rotational constants (A, B, and C).

The rotational spectrum of the parent molecule, thiophene, has been extensively studied, and its precise equilibrium structure is well-established. aip.orgnih.gov The substitution of the ethyl and isopropyl groups would significantly alter the moments of inertia and, consequently, the rotational spectrum. Studies on related molecules like 2-methylthiophene (B1210033) and 2-acetyl-4-methylthiophene (B79172) have shown that it is possible to determine the rotational constants, barriers to internal rotation of the methyl groups, and the precise molecular structure. nih.govmdpi.com

To determine the equilibrium structure of this compound, the rotational spectra of multiple isotopologues (e.g., containing ¹³C or ³⁴S) would need to be measured. The small changes in the moments of inertia upon isotopic substitution allow for the precise location of each atom in the molecule to be determined through a least-squares fitting procedure. aip.org

| Compound | A (MHz) | B (MHz) | C (MHz) | Reference |

|---|---|---|---|---|

| Thiophene | 8041.57 | 5417.85 | 3235.97 | nist.gov |

| 2-Methylthiophene | 5569.33 | 3271.18 | 2113.84 | mdpi.com |

| 2-Acetyl-4-methylthiophene (syn conformer) | 2294.01 | 866.43 | 632.74 | nih.gov |

| 2-Acetyl-4-methylthiophene (anti conformer) | 2311.53 | 858.75 | 630.91 | nih.gov |

The data in the table illustrates how the rotational constants change with substitution on the thiophene ring, reflecting the changes in the mass distribution of the molecule. For this compound, one would expect a further decrease in the rotational constants due to the larger mass of the substituents.

X-ray Diffraction for Solid-State Structure Elucidation of Related Derivatives

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of molecules in the solid state. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. While obtaining a single crystal of this compound suitable for X-ray diffraction might be challenging due to its likely liquid nature at room temperature, the study of its crystalline derivatives can provide invaluable structural insights.

The crystal structures of numerous thiophene derivatives have been reported, revealing how different substituents influence the molecular packing and intermolecular interactions. nih.govmdpi.com For instance, the presence of hydrogen-bond donors and acceptors can lead to the formation of extended supramolecular architectures. In the absence of strong hydrogen-bonding groups, the crystal packing of this compound derivatives would likely be governed by weaker van der Waals forces and potential π-π stacking interactions between the thiophene rings.

The analysis of the crystal structure of a related compound, such as a co-crystal or a derivative with a functional group that promotes crystallization, would reveal the preferred conformation of the ethyl and isopropyl groups in the solid state. This information is complementary to the gas-phase structure obtained from rotational spectroscopy and can provide insights into the conformational flexibility of the molecule.

| Parameter | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone mdpi.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.6092(8) |

| b (Å) | 10.8355(8) |

| c (Å) | 11.1346(9) |

| β (°) | 98.643(6) |

| Volume (ų) | 1264.0(2) |

The crystallographic data for (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, a substituted ethylthiophene derivative, illustrates the type of detailed structural information that can be obtained. mdpi.com The unit cell parameters define the size and shape of the repeating unit in the crystal, and the space group describes the symmetry of the arrangement of molecules within the unit cell. From the full crystal structure determination, precise bond lengths and angles of the thiophene ring and its substituents, as well as intermolecular contacts, can be determined.

Theoretical and Computational Investigations of Thiophene, 2 Ethyl 3 Isopropyl and Substituted Analogues

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to predict the geometric and electronic properties of molecules. These computational methods, which include Density Functional Theory (DFT), Hartree-Fock (HF), and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), are instrumental in understanding the fundamental characteristics of thiophene (B33073) and its derivatives at the molecular level. thaiscience.infosapub.org They allow for the detailed investigation of molecular orbitals, charge distributions, and reactivity, which are crucial for the design of new materials with specific functions. mdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry and materials science for investigating the electronic structure of many-body systems. sapub.orgnih.gov Its popularity stems from a balance of computational cost and accuracy, making it suitable for studying a wide range of molecules, including complex organic compounds like substituted thiophenes. dergipark.org.tr DFT calculations are employed to determine various molecular properties by approximating the exchange-correlation energy, a key component of the total electronic energy. Hybrid functionals, such as B3LYP, have shown particular success in providing results that align well with experimental data for thiophene-based systems. thaiscience.info

The electronic properties of thiophene derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO energy level is related to the molecule's ability to donate an electron, while the LUMO energy level corresponds to its ability to accept an electron. sapub.org The energy difference between the HOMO and LUMO levels is known as the energy gap (Egap), a critical parameter that influences the molecule's optical and electronic characteristics. researchgate.net

A smaller band gap is often desirable for applications in organic electronics, such as solar cells and light-emitting diodes, as it allows the molecule to absorb light at longer wavelengths. researchgate.netutm.my Theoretical calculations show that substitutions on the thiophene ring can significantly alter the HOMO, LUMO, and band gap energies. nih.gov For instance, attaching electron-donating or electron-withdrawing groups can raise or lower the orbital energies, effectively tuning the band gap. researchgate.net

Table 1: Calculated Frontier Orbital Energies and Band Gaps for Various Thiophene Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Thiophene Monomer | - | - | 4.06 |

| Thiophene Dimer | - | - | 4.11 |

| Poly(3-octyl-thiophene-2, 5-diyl) (P3OT) | 5.59 | 3.76 | 1.83 |

| thaiscience.infothaiscience.info-phenyl C61-butyric acid 3-ethylthiophene ester (PCBE) | 5.87 | 3.91 | 1.96 |

Note: Data is compiled from studies on various thiophene derivatives and is intended to be illustrative. thaiscience.infoukm.edu.my The specific values for Thiophene, 2-ethyl-3-isopropyl would require dedicated computational analysis.

Table 2: Calculated Dipole Moments for 2-Methoxythiophene

| Computational Method | Basis Set | Dipole Moment (Debye) |

|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | 1.99 |

Note: This table presents data for 2-methoxythiophene as an example of dipole moment calculations on a substituted thiophene. dergipark.org.tr

DFT can be used to visualize the charge density distribution across a molecule, often represented through Molecular Electrostatic Potential (MEP) maps. epstem.net These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into molecular reactivity and interaction sites.

In molecules designed with distinct electron-donating and electron-accepting moieties, a phenomenon known as Intramolecular Charge Transfer (ICT) can occur upon photoexcitation. researchgate.net This process involves the movement of electron density from the donor part to the acceptor part of the molecule. In some cases, this can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, where parts of the molecule rotate relative to each other, which has implications for the molecule's fluorescence properties and photochemical reactivity. nih.gov

The aromaticity of the thiophene ring is a key feature of its chemistry. DFT calculations provide optimized molecular geometries, from which bond lengths can be analyzed to assess aromaticity. mdpi.com In a fully aromatic system, the carbon-carbon bond lengths within the ring are expected to be intermediate between those of typical single and double bonds. Studies on various thiophene derivatives have confirmed that the bond lengths in the thiophene ring generally fall within a narrow range, indicating the retention of aromatic character even with different substituents. nih.gov For example, theoretical calculations on a 2-substituted thiophene derivative showed C-C bond lengths in the five-membered ring ranging from 1.368 Å to 1.420 Å, and C-S bond lengths of approximately 1.757 Å and 1.783 Å. nih.gov

Table 3: Typical Calculated Bond Lengths in a Substituted Thiophene Ring

| Bond | Typical Length (Å) |

|---|---|

| C-C (adjacent to S) | ~1.77 |

| C-C | ~1.37 |

Note: Values are generalized from computational studies on substituted thiophenes and serve as an example. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties and Charge Transfer

Time-Dependent Density Functional Theory (TD-DFT) is a widely utilized computational method for investigating the electronic excited states of molecules, including thiophene derivatives. thaiscience.infoacs.org It is frequently employed to calculate vertical excitation energies, oscillator strengths, and to simulate UV-visible absorption spectra, providing insights into the electronic transitions of these compounds. thaiscience.inforesearchgate.net For substituted thiophenes, TD-DFT can be used to analyze the nature of excited states, such as determining the contributions of different molecular orbitals to a particular transition, for instance, the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. acs.orgnih.gov This analysis is crucial for understanding intramolecular charge transfer (ICT) characteristics, where electron density is redistributed upon photoexcitation. researchgate.netrsc.org

However, it is critical to note that the accuracy of TD-DFT for thiophene-based compounds can be problematic. nih.gov Studies have shown that standard TD-DFT approximations may predict qualitatively incorrect results for thiophene and its fused analogues (thienoacenes). acs.org These failures can include an incorrect ordering of excited states (spurious state inversion), erroneous distribution of oscillator strengths, and flawed potential energy surfaces. acs.orgnih.gov For example, TD-DFT often reverses the predicted order of the two lowest-lying bright ππ* states compared to more accurate post-Hartree-Fock methods. acs.orgnih.gov This discrepancy is attributed to the method's limitations in accurately describing states with significant charge-transfer or double-excitation character. acs.orgrsc.org Despite these challenges, TD-DFT remains a valuable tool, especially when functionals are carefully chosen and results are benchmarked against experimental data or higher-level computational methods. rsc.org For instance, investigations into thiophene-based dyes and semiconductors have successfully used TD-DFT to elucidate structure-property relationships governing their electronic and charge-transport behaviors. rsc.orgresearchgate.net

| Compound/System | Calculated Property | Value | Computational Level | Key Finding |

|---|---|---|---|---|

| Thiophene | Vertical Excitation Energies (ππ*) | State order inverted vs. post-HF methods | Various TD-DFT functionals | Highlights a known qualitative failure of TD-DFT for the parent thiophene. acs.orgnih.gov |

| Thiophene-based Chalcones | Excitation Energy (Emax) | ~2.8-3.2 eV | TD-PBE0/6-311G(d,p) | Demonstrates the influence of substituent positions on spectroscopic features. thaiscience.info |

| Thiophene-diketopyrrolopyrrole (TDPP) | S1 Adiabatic Excitation Energy | 2.50 eV | DFT/MRCI | Identifies a 'bright' (optically allowed) excited state crucial for photophysics. rsc.org |

| Thiophene-diketopyrrolopyrrole (TDPP) | S2 Adiabatic Excitation Energy | 2.92 eV | DFT/MRCI | Identifies a 'dark' (optically forbidden) state with double-excitation character. rsc.org |

| Naphthodithiophene diimide (NDTI) derivatives | LUMO Energy Levels | -3.5 to -4.0 eV | B3LYP/6-31G(d,p) | Electron-withdrawing groups lower LUMO levels, enhancing n-type semiconductor properties. rsc.org |

Molecular Modeling and Simulation

Conformational Analysis and Dihedral Angles

The conformational flexibility of substituted thiophenes like 2-ethyl-3-isopropyl thiophene is primarily governed by the rotation around the single bonds connecting the alkyl substituents to the thiophene ring and the potential for ring puckering, although the latter is minimal in the aromatic thiophene core. The key determinants of the molecule's preferred three-dimensional structure are the steric interactions between the substituents. For a 2,3-disubstituted thiophene, significant steric hindrance between the adjacent ethyl and isopropyl groups would be expected.

| Molecule | Method | Calculated Parameter | Value | Observation |

|---|---|---|---|---|

| 3,3'-dialkylthio-2,2'-bithiophene | Ab initio (HF/3-21G) | Inter-ring Dihedral Angle | 71.0° | Steric hindrance from alkylthio groups forces a twisted conformation. acs.org |

| 3-alkylthio-2,2'-bithiophene | Ab initio (HF/3-21G) | Inter-ring Dihedral Angle | 141.5° | Reduced steric hindrance compared to the 3,3'-disubstituted analogue allows for a more planar structure. acs.org |

| 2-phenylthiophene | Gas-phase calculations | Ring Plane Angle | ~25° | While crystal packing can favor planar conformations, gas-phase calculations predict a twisted structure. acs.org |

| (S)-3-(2-methylbutyl)thiophene | DFT (B3LYP/6-31G*) | Conformational Stability | Six predominant conformers | Demonstrates that flexible alkyl chains can lead to multiple stable conformations in solution. researchgate.net |

Solute-Solvent Interaction Models (e.g., Kamlet-Taft, Catalán, Laurence)

Understanding how a molecule like 2-ethyl-3-isopropyl thiophene interacts with its solvent environment is crucial for predicting its behavior in solution, including its reactivity and spectroscopic properties. Solute-solvent interactions can be dissected and quantified using empirical models based on linear solvation energy relationships (LSERs). researchgate.net Prominent among these are the Kamlet-Taft, Catalán, and Laurence models, which use solvatochromic probes—dyes whose UV-visible absorption spectra are sensitive to the solvent environment—to establish scales for different types of interactions. mdpi.com

α (alpha): A measure of the solvent's hydrogen-bond donating (HBD) acidity.

β (beta): A measure of the solvent's hydrogen-bond accepting (HBA) basicity.

π* (pi-star): An index of the solvent's dipolarity and polarizability, which accounts for non-specific electrostatic interactions. mdpi.com

By measuring a property of the solute (e.g., its maximum absorption wavelength, λmax) in a series of well-characterized solvents and performing a multiparameter regression against the α, β, and π* values of those solvents, one can determine the relative sensitivity of the solute to each type of interaction. researchgate.net The Catalán model offers a similar, albeit four-parameter, approach that further distinguishes between solvent acidity/basicity and polarizability/dipolarity. For a nonpolar molecule like 2-ethyl-3-isopropyl thiophene, interactions would likely be dominated by the π* parameter, reflecting dispersion forces and weak dipole-induced dipole interactions with solvent molecules.

| Model | Parameters | Description of Interaction Probed |

|---|---|---|

| Kamlet-Taft | α | Solvent Hydrogen-Bond Donating (HBD) Acidity. mdpi.com |